

# (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride chemical structure

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## Compound of Interest

**Compound Name:** (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride

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An In-depth Technical Guide to **(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride**

## Abstract

**(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride** is a critical chiral intermediate in the synthesis of advanced pharmaceutical compounds. Its precise stereochemistry is fundamental to the efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and its pivotal role in drug development, particularly in the production of the antiplatelet agent Ticagrelor. This guide is intended for researchers, chemists, and professionals in the field of drug development and manufacturing.

## Chemical Identity and Physicochemical Properties

**(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride** is the hydrochloride salt of a difluorinated phenylcyclopropylamine derivative. The specific trans-(1R,2S) stereoisomeric configuration is crucial for its intended use in pharmaceutical synthesis.<sup>[1][2]</sup>

The compound's key identifiers and properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride	[3]
Synonyms	Ticagrelor Related Compound 31 HCl, CPA.HCl	[4][5]
CAS Number	1402222-66-5, 1156491-10-9	[3][5][6]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> ClF <sub>2</sub> N	[3][6]
Molecular Weight	205.63 g/mol	[3][6]
Appearance	White to yellow powder	[1]
Melting Point	DSC (Onset): 200 °C	[4][6]
InChI Key	IMYLOCHFFLYHPS-RDNZEXAOSA-N	[7]
SMILES	C1--INVALID-LINK--N">C@@@Hc2ccc(c(c2)F)F.Cl	[5][7]

## Chemical Structure

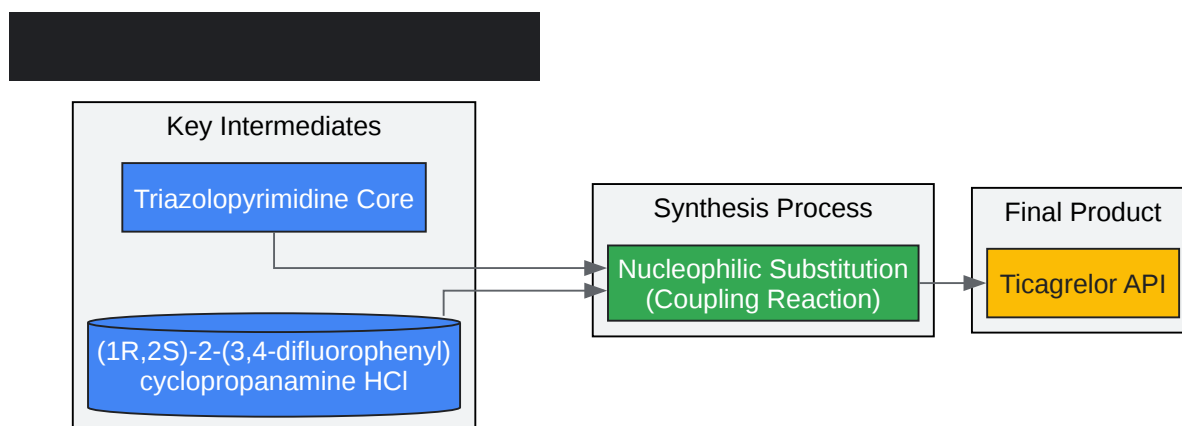
The molecular structure consists of a cyclopropane ring substituted with an amine group and a 3,4-difluorophenyl group. The hydrochloride salt is formed by the protonation of the primary amine.

Caption: Chemical structure of **(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride**.

## Role in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of Ticagrelor, a P2Y<sub>12</sub> platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[1][8] The specific (1R,2S) stereochemistry of the cyclopropylamine moiety is essential for the pharmacological activity of Ticagrelor, ensuring its effective binding to the P2Y<sub>12</sub> receptor.[1] The use of this

high-purity intermediate, often with an assay of  $\geq 98.0\%$ , is critical for streamlining the manufacturing process and ensuring the quality and integrity of the final drug product.[1][2]



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Caption: Simplified workflow illustrating the role of the title compound in Ticagrelor synthesis.

## Synthesis Methodologies

Several synthetic routes for preparing (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (CPA) have been documented, primarily in patent literature. These methods often involve multi-step sequences designed to achieve high stereochemical control.

Common strategies include:

- **Curtius Rearrangement:** A route starting from a substituted cinnamic acid derivative involves a diastereoselective cyclopropanation followed by a four-step Curtius rearrangement to yield the desired amine.[4]
- **From 1,2-Difluorobenzene:** Another pathway begins with the Friedel-Crafts acylation of 1,2-difluorobenzene, followed by stereoselective reduction and cyclization steps.[4][8] For instance, 1,2-difluorobenzene can be reacted with 3-chloropropionyl chloride, followed by a

series of conversions including stereochemical reduction of a keto group using a chiral oxazaborolidine catalyst.[8][9]

- Via Nitrocyclopropane Intermediate: A synthesis described involves the reduction of a trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitrocyclopropane intermediate using zinc dust in methanolic hydrochloric acid.[10]

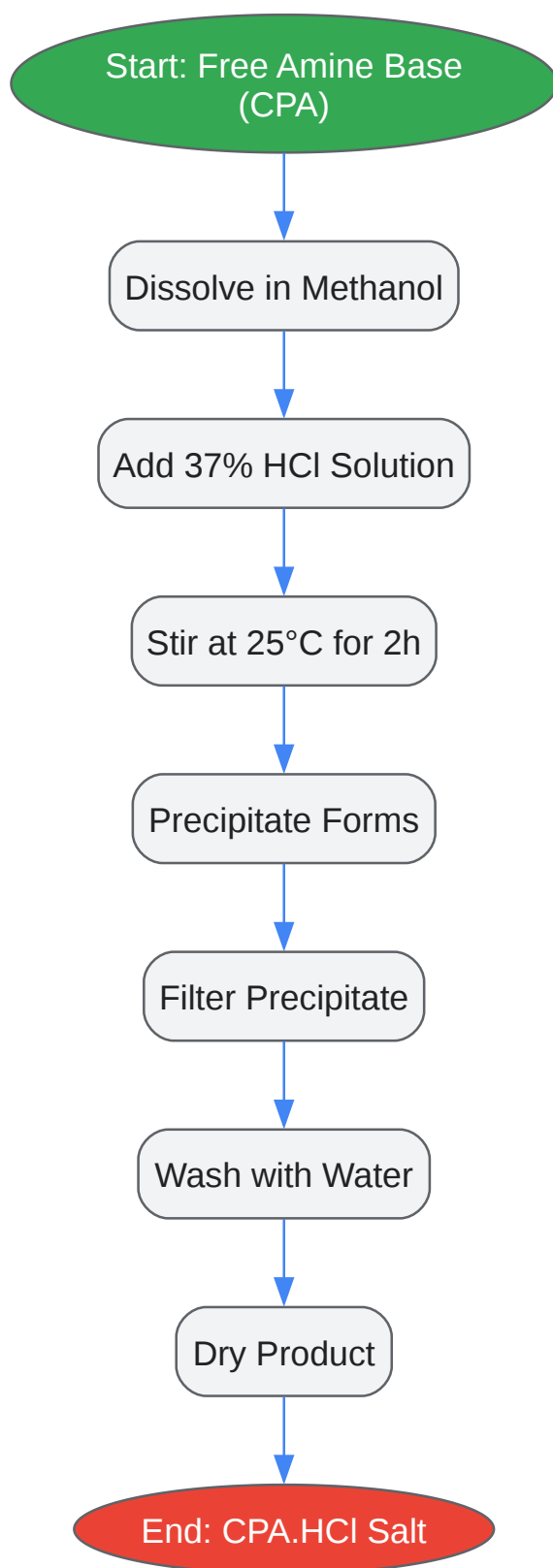
The final hydrochloride salt is typically prepared by treating the free amine base with hydrochloric acid.

## Experimental Protocols

### Preparation of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride from Free Base

A common and straightforward method for the salt formation is the reaction of the free amine with hydrochloric acid.

- Procedure: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (the free base) is dissolved in a suitable solvent like methanol (MeOH).[6] To this solution, a concentrated (e.g., 37%) aqueous solution of hydrochloric acid (HCl) is added.[4][6] The reaction mixture is stirred at a controlled temperature (e.g., 0 °C to 25 °C).[4][6] The resulting white precipitate of the hydrochloride salt is then isolated by filtration, washed with water, and dried to afford the final product.[4][6]



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Caption: Experimental workflow for the hydrochloride salt formation from the free base.[6]

## Spectroscopic Data

Characterization data is crucial for confirming the structure and purity of the compound.

Data Type	Details (Solvent: DMSO-d <sub>6</sub> )	Reference(s)
<sup>1</sup> H NMR	δ (ppm): 1.20 (m, 1H), 1.45 (m, 1H), 2.40 (m, 1H), 2.78 (m, 1H), 7.05 (m, 1H), 7.25 (m, 1H), 7.32 (m, 1H), 8.76 (br s, 3H)	[4][6]
<sup>19</sup> F NMR	δ (ppm): -138.9 (m, 1F), -142.1 (m, 1F)	[4][6]

## Safety and Handling

According to available safety data, the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][11] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. The material should be handled in a well-ventilated area. For storage, it is recommended to keep it in a cool, well-ventilated place.[1][2]

## Conclusion

**(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride** is a high-value chemical intermediate whose synthesis and quality control are of paramount importance to the pharmaceutical industry. Its well-defined stereochemistry is a prerequisite for the successful and efficient manufacturing of modern therapeutics like Ticagrelor. The synthetic pathways and analytical data presented in this guide provide a technical foundation for chemists and researchers working with this compound.

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